molecular formula C20H20O4 B8263937 Dibenzyl 2-methylenepentanedioate CAS No. 173039-05-9

Dibenzyl 2-methylenepentanedioate

Cat. No.: B8263937
CAS No.: 173039-05-9
M. Wt: 324.4 g/mol
InChI Key: ACXSUJZCYZEUIF-UHFFFAOYSA-N
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Description

Dibenzyl 2-methylenepentanedioate (CAS 173039-05-9) is a chemical compound with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol. This product is provided as a high-purity material for research applications and requires specific cold-chain transportation and storage, sealed in a dry environment at freezer temperatures below -20°C to maintain stability . The structure of this compound, featuring a central methylenepentanedioate core protected by two benzyl ester groups, makes it a valuable synthetic intermediate. The benzyl ester protecting groups can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal the free dicarboxylic acid functionality. This characteristic is particularly useful in multi-step organic synthesis, including the construction of complex molecules and active pharmaceutical ingredients (APIs) where precise control over carboxylic acid reactivity is required. Researchers may also explore its potential in polymer chemistry as a building block for specialized polyesters or polyamides. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl 2-methylidenepentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-16(20(22)24-15-18-10-6-3-7-11-18)12-13-19(21)23-14-17-8-4-2-5-9-17/h2-11H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXSUJZCYZEUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449398
Record name Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173039-05-9
Record name Pentanedioic acid, 2-methylene-, bis(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dibenzyl 2 Methylenepentanedioate

Established Reaction Pathways for Diester Formation

The creation of the diester, dibenzyl 2-methylenepentanedioate, can be approached through several established chemical reactions. These primarily include phosphine-mediated dimerizations of acrylate (B77674) precursors and traditional esterification techniques.

Phosphine-Mediated Reactions: The Jackson et al. Approach

In a related study, the phosphine-catalyzed reaction of benzyl (B1604629) 2-(bromomethyl)acrylate has been shown to produce complex cyclic structures through a domino hexamerization process. scholaris.ca This highlights the reactivity of benzyl-substituted acrylates in the presence of phosphine (B1218219) catalysts. The general mechanism for phosphine-catalyzed dimerization involves the initial nucleophilic attack of the phosphine on the acrylate, forming a zwitterionic intermediate that then reacts with a second acrylate molecule.

Table 1: Illustrative Conditions for Phosphine-Catalyzed Dimerization of Acrylates

CatalystSubstrateSolventTemperature (°C)Yield (%)Reference
TriphenylphosphineMethyl AcrylateToluene25VariableGeneral Knowledge
TributylphosphineEthyl AcrylateAcetonitrile (B52724)50VariableGeneral Knowledge

Note: This table is illustrative and based on general knowledge of phosphine-catalyzed acrylate dimerizations, as specific data for the Jackson et al. HMPT-catalyzed reaction of benzyl acrylate was not found.

Related Esterification and Transesterification Strategies

A more direct and traditional route to this compound involves the esterification of 2-methylenepentanedioic acid (itaconic acid) with benzyl alcohol. This method typically employs an acid catalyst to facilitate the reaction. Various catalysts can be utilized, including sulfuric acid, p-toluenesulfonic acid, and heterogeneous catalysts like zeolites. orgsyn.org The reaction involves heating the diacid with an excess of benzyl alcohol, often with the removal of water to drive the equilibrium towards the formation of the diester.

Transesterification of a simpler dialkyl 2-methylenepentanedioate, such as dimethyl itaconate, with benzyl alcohol in the presence of a suitable catalyst is another viable strategy. This approach can be advantageous if the starting dialkyl ester is more readily available.

Novel and Emerging Synthetic Routes

Research into the synthesis of α-methylene diesters continues to evolve, with a focus on improving catalytic systems and incorporating sustainable practices.

Exploration of Catalytic Systems in Alpha-Methylene Diester Synthesis

The development of novel catalytic systems is a key area of research for the synthesis of alpha-methylene diesters. This includes the use of various Lewis acids and organocatalysts to improve reaction efficiency, selectivity, and to enable milder reaction conditions. For instance, different phosphine catalysts have been explored to control the outcome of acrylate dimerization reactions. acs.org The choice of phosphine can influence the chemo- and regioselectivity of the reaction, favoring the desired head-to-tail dimer over other products.

Biomass-Derived Precursors and Sustainable Synthetic Approaches

A significant trend in modern chemical synthesis is the utilization of renewable resources. Itaconic acid, which is structurally identical to 2-methylenepentanedioic acid, is a key platform chemical that can be produced from the fermentation of biomass. scholaris.canih.govscispace.com This bio-based itaconic acid serves as a direct and sustainable precursor for the synthesis of this compound via esterification with benzyl alcohol. orgsyn.org The use of biomass-derived itaconic acid offers a greener alternative to petroleum-based synthetic routes. scholaris.canih.gov

The synthesis of dibutyl itaconate from biomass-derived itaconic acid using hierarchical zeolite catalysts has been reported, demonstrating the feasibility of using solid acid catalysts for the esterification of itaconic acid with alcohols. orgsyn.org A similar approach could be readily adapted for the synthesis of the dibenzyl ester.

Table 2: Comparison of Precursors for this compound Synthesis

PrecursorSynthetic RouteAdvantagesDisadvantages
Benzyl AcrylatePhosphine-catalyzed dimerizationAtom-economicalPotential for side products, catalyst removal
Itaconic AcidEsterification with benzyl alcoholDirect route, can be bio-derivedRequires a catalyst, water removal
Dimethyl ItaconateTransesterification with benzyl alcoholUtilizes a common starting materialRequires a catalyst, equilibrium-driven

Mechanistic Investigations of this compound Synthesis

The mechanism of phosphine-catalyzed dimerization of acrylates, which would lead to this compound, is understood to proceed through a series of well-defined steps. The reaction is initiated by the nucleophilic attack of the phosphine on the β-carbon of a benzyl acrylate molecule, forming a zwitterionic enolate intermediate. This intermediate then acts as a nucleophile, attacking the β-carbon of a second benzyl acrylate molecule in a Michael-type addition. The resulting adduct undergoes a proton transfer and subsequent elimination of the phosphine catalyst to yield the final dimeric product, this compound. The regioselectivity of the reaction, leading to the head-to-tail dimer, is a key aspect of this mechanistic pathway.

Elucidation of Reaction Intermediates

The esterification of itaconic acid with an alcohol, such as benzyl alcohol, in the presence of an acid catalyst proceeds through a well-established reaction mechanism. The key steps involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

The initial step in the acid-catalyzed esterification is the protonation of one of the carbonyl oxygens of itaconic acid by a proton from the acid catalyst, typically sulfuric acid or a solid acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequently, the nucleophilic oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uk This intermediate is unstable and undergoes a proton transfer, followed by the elimination of a water molecule to form the ester and regenerate the acid catalyst. chemguide.co.uk

During the synthesis of itaconate esters, several key intermediates and potential side products can be identified:

Monoester Intermediate: The esterification of itaconic acid, a dicarboxylic acid, proceeds in a stepwise manner. The reaction first forms a monoester, monobenzyl 2-methylenepentanedioate, which then undergoes a second esterification to yield the desired diester, this compound. google.com The formation of both the monoester and diester has been observed in the synthesis of methyl esters of itaconic acid. google.com

Isomerization to Mesaconic Acid Derivatives: A significant side reaction during the synthesis of itaconate esters at elevated temperatures is the isomerization of the itaconate moiety to the corresponding mesaconate (or citraconate) species. rsc.org This isomerization involves the migration of the double bond from the terminal methylene (B1212753) group to an internal position, resulting in the formation of dibenzyl 2-methyl-2-butenedioate. Detailed NMR studies on the synthesis of bio-based polyesters from itaconic acid have confirmed this mesomerization process. rsc.org The degree of isomerization is influenced by the reaction temperature, with higher temperatures favoring the formation of the more thermodynamically stable internal double bond.

Aldol (B89426) Condensation Adducts: In alternative synthetic routes to itaconic acid ester analogues, such as the self-aldol condensation of ethyl pyruvate (B1213749) catalyzed by Lewis acidic zeolites, a key intermediate is an aldol addition product. acs.org For the synthesis from ethyl pyruvate, this intermediate is diethyl 2-hydroxy-2-methyl-4-oxopentanedioate. acs.org While this is a different synthetic pathway, it highlights the potential for aldol-type intermediates in related syntheses.

The potential reaction intermediates in the synthesis of this compound are summarized in the table below.

Intermediate Type Specific Intermediate/Product Significance in the Reaction Pathway
Monoester Monobenzyl 2-methylenepentanedioateA primary intermediate in the stepwise esterification of the dicarboxylic acid.
Isomerization Product Dibenzyl 2-methyl-2-butenedioateA common side product formed via double bond migration at elevated temperatures.
Tetrahedral Intermediate Protonated diester intermediateA transient species formed during the nucleophilic attack of the alcohol on the carbonyl carbon.

Kinetic Studies and Reaction Rate Determinants

The rate of formation of this compound is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies on the synthesis of analogous itaconate esters provide valuable insights into the reaction rate determinants.

A study on the highly selective esterification of itaconic acid to monobutyl itaconate using a heterogeneous catalyst (20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF) revealed that the reaction follows pseudo-second-order kinetics . rsc.org The reaction mechanism was best described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model . rsc.org This model assumes that the reaction occurs between adsorbed reactants on the catalyst surface.

The general rate expression for a bimolecular surface reaction, which is often the rate-determining step in LHHW kinetics, can be complex. For the esterification of acetic acid with amyl alcohol over an acidic cation exchange resin, a modified Langmuir-Hinshelwood model provided the best correlation for the kinetic data. researchgate.net

Factors Affecting Reaction Rate:

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. For the synthesis of benzyl acetate (B1210297) from benzyl alcohol and acetic acid using a sulfated metal-incorporated MCM-48 catalyst, an optimal temperature of 60 °C was identified. nih.gov However, for itaconate esters, higher temperatures can also promote the undesired isomerization to mesaconate derivatives. rsc.org

Catalyst: The choice and concentration of the catalyst are critical. Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and various solid acids, are commonly used. researchgate.net In a study comparing different catalysts for the synthesis of polyesters from dimethyl itaconate, immobilized Candida antarctica lipase (B570770) B (CalB) was found to be highly effective at a lower temperature (60 °C) compared to titanium(IV)butoxide (Ti(OBu)₄), which required 160 °C for a reasonable reaction rate. diva-portal.org

Molar Ratio of Reactants: The stoichiometry of the reactants influences the reaction equilibrium and rate. In the synthesis of benzyl acetate, a benzyl alcohol to acetic acid molar ratio of 2:1 was found to be optimal. nih.gov For the synthesis of this compound, an excess of benzyl alcohol may be used to drive the reaction towards the formation of the diester.

The following table summarizes kinetic parameters obtained from a study on the synthesis of monobutyl itaconate, which can be considered analogous to the synthesis of this compound.

Kinetic Parameter Value/Model Significance Reference
Kinetic Model Pseudo-second-orderDescribes the overall reaction order. rsc.org
Reaction Mechanism Langmuir-Hinshelwood-Hougen-Watson (LHHW)Suggests the reaction occurs on the catalyst surface between adsorbed species. rsc.org
Activation Energy (Ea) Not explicitly found for dibenzyl itaconate, but for oleic acid esterification, values ranged from 9.3 kJ/mol to 83.9 kJ/mol depending on the kinetic model.Represents the minimum energy required for the reaction to occur. nih.gov

Reactivity and Transformation Pathways of Dibenzyl 2 Methylenepentanedioate

Functional Group Interconversions at the Methylene (B1212753) and Ester Moieties

The structure of Dibenzyl 2-methylenepentanedioate allows for selective transformations at two key locations: the carbon-carbon double bond of the methylene group and the carboxyl groups of the benzyl (B1604629) esters.

The exocyclic alkene can be readily transformed through various addition reactions. A primary example is catalytic hydrogenation. In the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen atmosphere, the methylene group would be reduced to a methyl group, yielding Dibenzyl 2-methylpentanedioate. This reaction is typically highly efficient and proceeds under mild conditions.

The benzyl ester groups are particularly useful because they can be cleaved under neutral conditions via hydrogenolysis. Using a hydrogen source and a palladium catalyst, the benzyl groups are converted to toluene, leaving the free dicarboxylic acid, 2-methylenepentanedioic acid. If hydrogenation of the alkene is also desired, performing the hydrogenolysis without careful control of conditions can lead to the simultaneous reduction of the double bond and cleavage of the esters, yielding 2-methylpentanedioic acid directly. Beyond hydrogenolysis, the esters can undergo standard transformations such as hydrolysis under acidic or basic conditions to form the dicarboxylate salt or the diacid, and transesterification in the presence of another alcohol and a suitable catalyst. Functional group transformation is a powerful strategy for increasing chemical diversity in synthesis. rsc.org

Michael-Type Addition Reactions and Related Conjugate Additions

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing carboxyl groups. This makes it an excellent "Michael acceptor," susceptible to conjugate addition (also known as 1,4-addition) by a wide range of nucleophiles. masterorganicchemistry.com This class of reactions is fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

Nucleophilic Additions to the Alpha-Methylene-alpha,beta-Unsaturated Diester System

The Michael addition involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com For this compound, this corresponds to the terminal carbon of the methylene group. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to give the final product. masterorganicchemistry.com A variety of soft nucleophiles are effective in this transformation.

Table 1: Potential Nucleophiles for Michael Addition

Nucleophile Class Specific Example Expected Product Structure
Carbon Nucleophiles Diethyl malonate Adduct with a new C-C bond
Nitrogen Nucleophiles Piperidine Adduct with a new C-N bond
Sulfur Nucleophiles Thiophenol Adduct with a new C-S bond

The driving force for the reaction is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker pi bond of the alkene. masterorganicchemistry.com The versatility of the Michael reaction makes it a cornerstone in the synthesis of complex molecules. For instance, the double Michael addition reaction has been used to construct functionalized bicyclo[2.2.2]octane ring systems. orgsyn.org

Organocatalytic Michael Additions (e.g., N-Heterocyclic Carbene Catalysis)

In recent years, organocatalysis has emerged as a powerful tool for mediating Michael additions, often with high stereoselectivity. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can facilitate these reactions through unique activation modes. nih.gov While a direct application to this compound is not prominently documented, the established reactivity of NHCs with α,β-unsaturated aldehydes and esters allows for a clear mechanistic proposal.

NHCs can catalyze Michael reactions by generating a reactive enol intermediate, known as a Breslow intermediate. nih.gov The proposed pathway involves the NHC catalyst adding to a separate aldehyde substrate, which then undergoes a proton transfer to form the nucleophilic Breslow intermediate. This intermediate then attacks the Michael acceptor, this compound. Subsequent collapse of the resulting intermediate regenerates the NHC catalyst and releases the product. This strategy has been successfully applied to highly enantioselective intramolecular Michael reactions. nih.gov

Radical Chemistry Involving this compound and its Analogues

The alkene moiety in this compound and its derivatives can also participate in a range of radical reactions, initiated by various means.

Alkoxyl Radical Mediated Transformations (e.g., 1,2-HAT reactions on related methylenepentanedioate derivatives)

Alkoxyl radicals (RO•) are highly reactive intermediates that can engage in various transformations, most notably hydrogen atom transfer (HAT) reactions. While 1,5-HAT processes are common and synthetically useful, other 1,n-HAT pathways are less favored. nih.gov The concept of a net 1,2-HAT has been explored, for example, with amidyl radicals, which under basic conditions can generate a valuable α-amino C-centered radical. nih.gov This process proceeds through a base-assisted, stepwise-1,2-HAT mechanism. nih.gov

For a derivative of methylenepentanedioate, an alkoxyl radical could theoretically be generated elsewhere in the molecule. A subsequent 1,2-HAT, while electronically challenging, could lead to the formation of a new C-centered radical adjacent to the ester groups. This new radical intermediate would then be available for further synthetic manipulations, such as intermolecular couplings.

Photoinduced and Redox-Catalyzed Radical Processes

The initiation of radical reactions can be achieved with high precision using light (photoinduction) or redox-active catalysts. These methods often operate under mild conditions and offer alternative pathways to ionic reactions. The alkene in this compound is a suitable substrate for such processes.

For example, copper-catalyzed enantioselective acylcyanation of alkenes has been developed, affording β-cyano ketones. acs.org This reaction proceeds through a radical pathway, and its efficiency can be influenced by light, indicating the involvement of photo-promoted steps. acs.org Similarly, photocatalysis with iridium complexes can initiate energy transfer-catalyzed cycloadditions with α,β-unsaturated esters, demonstrating the utility of light to access reactive excited states. acs.org These methods provide a pathway for the vicinal dicarbofunctionalization of the alkene in methylenepentanedioate derivatives. acs.org

Table 2: Examples of Photoinduced/Redox-Catalyzed Reactions on Alkenes

Reaction Type Catalyst System Key Features Source
Acylcyanation of Alkenes Copper(II) triflate / Chiral Ligand Avoids expensive photocatalysts; proceeds via a radical pathway. acs.org

These modern catalytic approaches highlight the potential for complex and selective transformations of the this compound scaffold.

Cycloaddition and Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a key feature of the reactivity of compounds like this compound. msu.edulibretexts.orgbyjus.com These reactions are typically characterized by a high degree of stereospecificity and are not generally influenced by solvents or catalysts, but rather by heat or light. msu.edulibretexts.org The most prominent type of pericyclic reaction for this class of compounds is the [4+2] cycloaddition, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgkhanacademy.org The double bond in this compound, being electron-deficient due to the two benzyl ester groups, makes it an excellent dienophile. This heightened reactivity allows it to readily engage with electron-rich dienes.

A structurally analogous compound, itaconic anhydride, demonstrates this reactivity in its highly efficient Diels-Alder reaction with furan (B31954) derivatives like furfuryl alcohol. nih.gov Despite the thermodynamic penalty of losing the furan's aromaticity, the reaction proceeds favorably, driven by factors such as the ring-opening of the anhydride. nih.gov Similarly, other α,β-unsaturated esters act as potent dienophiles in cycloadditions. For instance, methyl 2-oxobut-3-enoate reacts with various 1,3-dienes to yield functionalized cyclohexene (B86901) products in moderate to good yields. dtu.dk These examples strongly suggest that this compound would readily participate in Diels-Alder reactions with a variety of dienes to form substituted cyclohexene derivatives, a reliable method for constructing six-membered rings with controlled stereochemistry. wikipedia.org

Polymerization Studies of Alpha-Methylene Diesters

The vinyl group in alpha-methylene diesters, such as the itaconate esters analogous to this compound, is highly susceptible to polymerization. These monomers can undergo polymerization through various mechanisms, with significant research focused on controlling the polymer architecture and properties.

Vinyl Addition Polymerization Mechanisms

The primary mechanism for the polymerization of itaconate diesters is free-radical vinyl addition polymerization. researchgate.netacs.org The process is initiated by standard radical initiators, such as α,α′-azobisisobutyronitrile (AIBN) or persulfates, which generate free radicals that attack the carbon-carbon double bond of the monomer. researchgate.netjst.go.jp The polymerization then proceeds via a chain-growth mechanism.

The kinetics of this polymerization are complex and influenced by several factors. A key characteristic is a relatively low propagation rate coefficient (k_p) compared to more common monomers like styrenes and acrylates. mdpi.comnih.gov This lower reactivity is attributed to the steric hindrance caused by the two bulky ester groups attached to the double bond and the potential for allylic stabilization of the propagating radical, which can lead to chain transfer to the monomer. jst.go.jpnih.gov

Studies on various dialkyl itaconates have provided specific kinetic parameters. For example, the propagation rate coefficient for diethyl itaconate was determined to have an activation energy of 17.5 kJ·mol⁻¹ and a pre-exponential factor (A) of 1.1 L·mol⁻¹·s⁻¹. nih.gov Furthermore, at temperatures above 60°C, depropagation (the reverse of the propagation step) can become significant, limiting the final monomer conversion and the polymer's molecular weight. acs.org

Controlled Polymerization Techniques for Derived Monomers

To overcome the limitations of conventional free-radical polymerization, such as low molecular weights and broad dispersity, controlled radical polymerization (CRP) techniques have been successfully applied to itaconate derivatives. nih.govresearchgate.net These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Đ). nih.govuni-freiburg.de

ATRP has been used for the polymerization of itaconates like dimethyl itaconate (DMI). Studies show that using a copper halide catalyst system with ligands like 2,2′-bipyridine can achieve controlled polymerization, evidenced by a linear increase in molecular weight with conversion, although control can be lost at higher conversions. researchgate.net Reverse ATRP (RATRP) has also been employed, yielding poly(dimethyl itaconate) with number-average molecular weights (M_n) up to 15,000 g/mol and low dispersity (Đ = 1.06–1.38). rsc.org

RAFT polymerization has proven to be a versatile method for producing well-defined homopolymers and block copolymers from itaconic acid esters and imides. researchgate.netresearchgate.net For instance, the RAFT polymerization of di-n-butyl itaconate and N-phenylitaconimide has yielded block copolymers that behave as thermoplastic elastomers. researchgate.net The success of RAFT lies in its ability to operate under milder conditions while maintaining control over the polymer architecture. researchgate.net

NMP has been explored for the copolymerization of itaconates. While the homopolymerization of di-n-butyl itaconate (DBI) by NMP was unsuccessful due to the formation of a stable adduct, its copolymerization with styrene (B11656) proceeded in a controlled fashion, yielding statistical copolymers with dispersities between 1.3 and 1.5. mdpi.com

The table below summarizes representative findings from controlled polymerization studies on itaconate esters.

MonomerPolymerization TechniqueInitiator/Catalyst SystemM_n ( g/mol )Dispersity (Đ)Reference
Dimethyl Itaconate (DMI)RATRPAIBME/CuBr₂/dNbpyup to 15,0001.06 - 1.38 rsc.org
Dimethyl Itaconate (DMI)ATRPMBrP/CuCl/bpyup to ~7,500~1.5 researchgate.net
Di-n-butyl Itaconate (DBI)RAFTVarious RAFT agentsIncreases with conversionNarrow researchgate.net
Di-n-butyl Itaconate (DBI)NMP (with Styrene)BlocBuilderDeviates from theoretical1.3 - 1.5 mdpi.com

Copolymerization Strategies with Other Monomers

Copolymerization is a powerful strategy to tailor the properties of polymers derived from alpha-methylene diesters. By incorporating other vinyl monomers, such as styrenes and acrylates, the resulting materials can gain desirable characteristics like improved flexibility or thermal stability. The behavior of a copolymerization is governed by the reactivity ratios of the comonomers (r₁ and r₂). These ratios describe the relative rate at which a propagating radical chain adds a monomer of its own kind versus the other monomer.

Extensive studies have been conducted to determine the reactivity ratios for the copolymerization of various dialkyl itaconates with common monomers. For example, in the copolymerization of di-n-butyl itaconate (DBI, M₁) with styrene (S, M₂), the reactivity ratios were found to be r_DBI = 0.38 and r_S = 0.40. mdpi.com Since both values are less than one, this system has a tendency toward alternation, and the product of the ratios (r₁r₂ ≈ 0.15) confirms this. This means that the propagating chain prefers to add the other monomer rather than its own, leading to a more alternating sequence in the polymer backbone. mdpi.com

Similarly, the copolymerization of dibutyl itaconate (M₁) with butyl acrylate (B77674) (BA, M₂) yielded reactivity ratios of r_DBI = 1.26 and r_BA = 0.50. acs.org In the case of itaconic acid (M₁) and acrylamide (B121943) (M₂), the ratios were r_IA = 1.4577 and r_AAm = 0.2914, indicating that the itaconic acid radical preferentially adds another itaconic acid monomer. dal.ca

The following table presents a selection of reactivity ratios for itaconate derivatives with various comonomers.

Itaconate Monomer (M₁)Comonomer (M₂)r₁r₂Polymerization ConditionsReference
Di-n-butyl Itaconate (DBI)Styrene (S)0.380.4060°C, Benzene mdpi.com
Di-n-dodecyl ItaconateStyrene (S)0.280.3960°C, Bulk scielo.org
Di-n-octadecyl ItaconateStyrene (S)0.420.4760°C, Bulk scielo.org
Dibutyl Itaconate (DBI)Butyl Acrylate (BA)1.260.5060°C acs.org
Itaconic Acid (IA)Acrylamide (AAm)1.45770.2914Aqueous Solution dal.ca

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For Dibenzyl 2-methylenepentanedioate, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign every proton and carbon signal, thereby confirming its constitution.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C NMR analysis of similar compounds)

One-dimensional NMR provides the fundamental spectral data for the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons of the two benzyl (B1604629) groups would typically appear in the downfield region, around 7.3-7.4 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons (CH₂-Ph) are expected to resonate as a singlet around 5.1-5.2 ppm. The vinylic protons of the methylene group (=CH₂) are diastereotopic and should appear as two distinct signals, likely singlets or narrow doublets, in the range of 5.6-6.4 ppm. The two methylene groups of the pentanedioate (B1230348) backbone (-CH₂-CH₂-) would present as two triplets around 2.5-2.8 ppm, showing coupling to each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ester groups are expected to have chemical shifts in the range of 165-172 ppm. The quaternary carbon of the double bond (C=CH₂) would appear around 138-140 ppm, while the methylene carbon of the double bond (=CH₂) is anticipated around 128-130 ppm. The carbons of the aromatic rings of the benzyl groups would show signals between 127 and 136 ppm. The benzylic methylene carbons (CH₂-Ph) are expected around 66-67 ppm. The two methylene carbons of the pentanedioate backbone would resonate in the upfield region, typically between 30 and 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - 165-172
C=CH₂ - 138-140
=CH₂ 5.6-6.4 128-130
Ar-H 7.3-7.4 127-136
CH₂-Ph 5.1-5.2 66-67
-CH₂-CH₂- 2.5-2.8 30-40

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR data and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two methylene groups of the pentanedioate backbone, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals for all protonated carbons, such as the benzylic CH₂, the vinylic =CH₂, and the backbone -CH₂- groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu For instance, the benzylic protons would show a correlation to the ester carbonyl carbon, and the vinylic protons would show correlations to the quaternary carbon of the double bond and the other ester carbonyl carbon, thus confirming the ester linkages and the substitution pattern on the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the benzylic protons and the ortho-protons of the aromatic rings, confirming their relative orientation. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the precise determination of the molecular mass of this compound. This technique would typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolution allows for the calculation of the elemental formula, confirming the molecular formula C₂₀H₂₀O₄.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. GC-MS can be used to assess the purity of the compound and to analyze its fragmentation pattern upon electron ionization. Key fragmentation pathways would likely involve the loss of benzyl groups (C₇H₇, m/z 91) and the cleavage of the ester bonds. nih.govnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Technique Ion Expected m/z Information Gained
HR-ESI-MS [M+H]⁺ 325.1434 Precise molecular mass and elemental formula
HR-ESI-MS [M+Na]⁺ 347.1253 Confirmation of molecular mass
GC-MS [M]⁺ 324 Molecular ion
GC-MS [M-C₇H₇]⁺ 233 Loss of a benzyl group
GC-MS [C₇H₇]⁺ 91 Benzyl cation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester functional groups. The C=C stretching of the methylene group would likely appear around 1640 cm⁻¹. The C-O stretching of the ester groups would be observed in the region of 1150-1250 cm⁻¹. The aromatic C-H stretching of the benzyl groups would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would appear just below 3000 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester) Stretching 1720-1740
C=C (alkene) Stretching 1640
C-O (ester) Stretching 1150-1250
C-H (aromatic) Stretching >3000
C-H (aliphatic) Stretching <3000

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable insights into the functional groups present in this compound. The IR spectrum is characterized by a series of absorption bands, each corresponding to a specific molecular vibration.

Key characteristic peaks in the IR spectrum of this compound include:

A strong absorption band around 1735 cm⁻¹ , which is indicative of the C=O stretching vibration of the ester groups.

Bands in the region of 3100-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic benzyl groups.

Absorptions around 2950 cm⁻¹ are attributed to the C-H stretching of the methylene and methine groups in the pentanedioate backbone.

The C=C stretching vibration of the methylene group typically appears around 1640 cm⁻¹ .

Characteristic absorptions for the C-O stretching of the ester linkage are observed in the 1300-1100 cm⁻¹ region.

These spectral features collectively confirm the presence of the key functional moieties within the molecule.

Table 1: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1735C=O StretchEster
3100-3000C-H StretchAromatic (Benzyl)
~2950C-H StretchAliphatic
~1640C=C StretchMethylene
1300-1100C-O StretchEster

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing further details about the molecular structure of this compound, particularly for non-polar bonds. While specific Raman data for this compound is not extensively reported in readily available literature, the expected spectrum would feature prominent peaks corresponding to the aromatic ring vibrations of the benzyl groups, as well as the C=C and C=O stretching vibrations, which are also observed in the IR spectrum.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound, as well as for assessing its purity. These techniques are crucial in both laboratory synthesis and industrial production to ensure the quality of the monomer before its use in polymerization reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound. A typical HPLC method for this non-polar compound would utilize a reversed-phase column, such as a C18 column.

A representative HPLC method would involve:

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The gradient would typically start with a higher proportion of water and gradually increase the concentration of acetonitrile to elute the compound.

Detection: A UV detector set at a wavelength where the benzyl groups exhibit strong absorbance, typically around 254 nm, is used for detection.

The retention time of the compound under specific conditions serves as a key identifier, and the peak area can be used for quantification and purity assessment.

Table 2: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase Acetonitrile/Water Gradient
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable.

A standard GC analysis would entail:

Column: A capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane.

Injector and Detector Temperatures: Maintained at a high enough temperature to ensure vaporization without decomposition.

Oven Temperature Program: A temperature ramp is used to achieve good separation of the analyte from any impurities.

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS).

The retention time in GC is a characteristic property of the compound under the given analytical conditions.

Table 3: General GC Parameters for this compound Analysis

ParameterCondition
Column Capillary, Non-polar Stationary Phase
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program e.g., 100 °C (1 min), ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID)

Theoretical and Computational Investigations of Dibenzyl 2 Methylenepentanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms.

For a molecule like Dibenzyl 2-methylenepentanedioate, DFT can be employed to explore various reaction pathways, such as its synthesis or decomposition. For instance, in the context of related methylenepentanedioate systems, DFT has been used to investigate the energetics of polymerization or addition reactions involving the methylene (B1212753) group. By mapping the potential energy surface, researchers can identify the most likely reaction pathways.

A key aspect of these studies is the identification and characterization of transition states—the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics. DFT calculations can predict the geometry and vibrational frequencies of these transient structures. For example, in a hypothetical study of the hydrolysis of this compound, DFT could be used to model the approach of a water molecule and the subsequent breaking of the ester bond, identifying the transition state for this process.

DFT calculations in solution are particularly relevant for predicting reaction outcomes under realistic conditions. rsc.org The use of solvation models, such as the Polarizable Continuum Model (PCM), allows for the inclusion of solvent effects, which can significantly influence reaction energetics. rsc.org

The following table provides hypothetical DFT-calculated thermodynamic data for a reaction involving a generic methylenepentanedioate system, illustrating the type of information that can be obtained.

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactant Complex0.00.0-
Transition State 1+15.2+18.515.2
Intermediate-5.4-3.1-
Transition State 2+8.7+10.214.1
Product Complex-12.1-10.8-

This table presents hypothetical data for illustrative purposes.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical framework. dtic.mil These methods provide a rigorous mathematical approximation of the molecular system. dtic.mil While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

Ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are used to determine the energies and shapes of molecular orbitals. For this compound, this would involve calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A hypothetical ab initio calculation for this compound might yield the following orbital energies:

Molecular OrbitalEnergy (eV)
HOMO-8.54
LUMO-1.23
HOMO-LUMO Gap7.31

This table presents hypothetical data for illustrative purposes.

These calculations would reveal that the HOMO is likely localized on the electron-rich methylene double bond and the oxygen atoms of the ester groups, while the LUMO may be distributed over the carbonyl carbons and the benzyl (B1604629) groups. This information is invaluable for predicting how the molecule will interact with electrophiles and nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and intermolecular interactions over time.

For this compound, an MD simulation would involve placing a number of these molecules in a simulation box, often with a solvent, and observing their behavior over a period of nanoseconds or even microseconds. researchgate.net This would provide insights into the molecule's conformational flexibility, particularly the rotation around the various single bonds. The simulation would reveal the most stable conformations of the molecule and the energy barriers between them.

MD simulations are also a powerful tool for studying intermolecular interactions. nih.gov By analyzing the trajectories of the molecules, one can identify and quantify hydrogen bonds, van der Waals interactions, and π-stacking interactions between the benzyl groups of neighboring molecules. This is particularly important for understanding the physical properties of the compound in its condensed phases, such as its melting point and solubility.

A key output of an MD simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. nih.gov A stable RMSD indicates that the system has reached equilibrium. nih.gov The Radius of Gyration (Rg) provides information about the compactness of the molecule. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental data. epstem.netvub.be

For this compound, DFT and ab initio methods can be used to calculate:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C=O stretch of the ester groups, the C=C stretch of the methylene group, and the various C-H bending and stretching modes. This can help in assigning the peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. epstem.net This is achieved by calculating the magnetic shielding around each nucleus. These predicted shifts can be invaluable for assigning the complex NMR spectra of large molecules.

The following table shows a hypothetical comparison between calculated and experimental ¹³C NMR chemical shifts for selected atoms in this compound.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (ester)168.5169.2
C (methylene)140.2139.8
CH₂ (methylene)128.9129.5
CH₂ (benzyl)67.366.8
CH₂ (pentanedioate)35.134.7

This table presents hypothetical data for illustrative purposes.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models are built by first calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and an experimentally determined measure of reactivity. chemrxiv.org

For a series of substituted dibenzyl 2-methylenepentanedioates, a QSRR model could be developed to predict their reaction rates in a particular reaction, for example, a Michael addition. The molecular descriptors could include electronic properties (such as atomic charges and HOMO/LUMO energies calculated using DFT), steric properties (such as molecular volume and surface area), and topological indices.

The development of a QSRR model typically involves the following steps:

Data Set Preparation: A series of related compounds with known reactivities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the reactivity. chemrxiv.org

Model Validation: The predictive power of the model is tested on a set of compounds not used in the model building process.

Such a model could be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired properties.

Strategic Utility of Dibenzyl 2 Methylenepentanedioate As a Synthetic Precursor

Role in the Synthesis of Phosphonate (B1237965) and Phosphinate Analogues (e.g., 2-(Phosphonomethyl)pentanedioate)

A primary and well-documented application of dibenzyl 2-methylenepentanedioate is its role as a key intermediate in the synthesis of phosphonate and phosphinate analogues, most notably 2-(Phosphonomethyl)pentanedioic acid (2-PMPA). 2-PMPA is a potent inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), also known as N-acetylated-alpha-linked acidic dipeptidase (NAALADase), an enzyme implicated in various neurological disorders and cancer.

The synthesis of 2-PMPA from this compound involves a critical step known as a Michael addition. In this reaction, a phosphorus-containing nucleophile is added across the activated double bond of the methylene (B1212753) group. A specific synthetic route involves the reaction of this compound with a phosphite (B83602) reagent, which, after subsequent chemical modifications including deprotection of the benzyl (B1604629) ester groups, yields the final phosphonate product, 2-PMPA. google.com

A patent for dendrimer-based compositions provides a detailed synthetic scheme for a NAALADase inhibitor where this compound is a starting material. google.com The synthesis proceeds through the formation of dibenzyl 2-[[bis(benzyloxy)phosphoryl]methyl]-pentanedioate, which is then converted to the final product. google.com This strategic use of this compound highlights its importance in accessing complex and biologically active phosphonate analogues.

Reactant Reagent(s) Intermediate Final Product
This compound1. Phosphorus nucleophile 2. Deprotection agentsDibenzyl 2-[[bis(benzyloxy)phosphoryl]methyl]-pentanedioate2-(Phosphonomethyl)pentanedioic acid (2-PMPA)

Application in the Construction of Biologically Relevant Scaffolds and Complex Molecules

The utility of this compound extends to the construction of various biologically relevant scaffolds, primarily leveraging the reactivity of its Michael acceptor. The core structure of 2-methylenepentanedioate can be functionalized to create a variety of complex molecules. While the synthesis of the GCPII inhibitor 2-PMPA is the most prominent example, the underlying chemical principles suggest broader applicability.

The activated alkene in this compound can react with a wide range of nucleophiles, not just phosphorus-based ones. This allows for the introduction of diverse functional groups and the construction of different molecular skeletons. For instance, reaction with nitrogen, oxygen, or sulfur-based nucleophiles could lead to the synthesis of various heterocyclic compounds or other complex molecular architectures with potential biological activities. However, specific, documented examples of this compound being used to create a wide array of other biologically active scaffolds are not extensively reported in publicly available scientific literature. The focus has predominantly been on its role as a precursor to 2-PMPA.

Development of Dendrimer-Based Architectures Utilizing this compound Derivatives

This compound plays a crucial indirect role in the development of sophisticated dendrimer-based architectures for targeted drug delivery. The phosphonate analogue derived from it, 2-PMPA, has been successfully conjugated to dendrimers to create targeted therapeutic agents. google.com

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. These surface groups can be chemically modified to attach various molecules, including targeting ligands and therapeutic agents. In this context, the 2-PMPA, synthesized from this compound, acts as a targeting moiety. By inhibiting GCPII, which is overexpressed on the surface of certain cancer cells (like prostate cancer), the 2-PMPA-dendrimer conjugate can selectively bind to and be internalized by these cells. google.com

A patent describes the synthesis of dendrimer-GCPII inhibitor conjugates. google.com In these constructs, a dendrimer, such as a generation 5 (G5) polyamidoamine (PAMAM) dendrimer, is functionalized and then covalently linked to the 2-PMPA molecule. google.com This creates a multifunctional nanostructure that can be further loaded with imaging agents or chemotherapeutics for simultaneous diagnosis and therapy (theranostics). The use of this compound as the foundational precursor for the targeting ligand is, therefore, a critical aspect of this advanced drug delivery strategy. google.com

Dendrimer Component Function Derived From
Polyamidoamine (PAMAM) Dendrimer (e.g., G5)Scaffold/CarrierCommercially available or synthesized separately
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)Targeting Ligand (GCPII Inhibitor)This compound
Therapeutic/Imaging AgentPayloadVarious

Precursor for Advanced Polymeric Materials with Specific Research Applications

The chemical structure of this compound, specifically the presence of a polymerizable alkene, suggests its potential as a monomer or precursor for the synthesis of advanced polymeric materials. The activated double bond is susceptible to polymerization reactions, such as anionic or radical polymerization, which could lead to the formation of polymers with unique properties conferred by the pentanedioate (B1230348) backbone and the benzyl ester groups.

These potential polymers could have applications in areas such as specialty coatings, adhesives, or as biodegradable materials, depending on the nature of the polymer and its subsequent modifications. The benzyl ester groups could be removed post-polymerization to yield carboxylic acid functionalities along the polymer chain, which could be used for further cross-linking or for imparting hydrophilicity.

However, it is important to note that while the chemical structure of this compound makes it a plausible candidate for polymer synthesis, there is a lack of specific, documented research in the public domain detailing its use as a monomer for creating advanced polymeric materials. The primary research focus has remained on its application in the synthesis of discrete, small-molecule therapeutic agents and their conjugates.

Future Directions and Research Perspectives

Development of Asymmetric Synthetic Routes

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. For Dibenzyl 2-methylenepentanedioate, the development of asymmetric synthetic routes is a key area of future research. The prochiral nature of the double bond presents an opportunity for the introduction of stereocenters through various catalytic methods.

A primary focus will be on the asymmetric Michael addition to the activated alkene of this compound. This reaction, where a nucleophile adds to the β-carbon of the α,β-unsaturated system, can be rendered stereoselective through the use of chiral catalysts. nih.govnih.gov Research in this area would likely involve the screening of various classes of organocatalysts and transition-metal complexes.

Catalyst TypePotential NucleophilesExpected Outcome
Chiral Amines (e.g., Proline derivatives)Aldehydes, KetonesEnantioselective formation of a new carbon-carbon bond at the β-position.
Chiral PhosphinesActivated esters, NitroalkanesHighly enantioselective conjugate additions. nih.gov
Chiral GuanidinesMalonates, ThiophenolsAsymmetric addition to the double bond. researchgate.net
Chiral SquaramidesVarious nucleophilesHydrogen-bond-donating catalysis for stereocontrolled additions.
Transition Metal Complexes (e.g., Cu, Pd, Rh with chiral ligands)Organometallic reagents (e.g., Grignard, organozinc)Catalytic asymmetric 1,4-addition to introduce a stereogenic center.

The successful development of such asymmetric routes would provide access to enantiomerically enriched derivatives of this compound, significantly expanding their potential utility in stereoselective synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. d-nb.infoflinders.edu.au For the synthesis and subsequent transformations of this compound, the integration into flow chemistry platforms represents a significant avenue for future research.

Multi-step continuous-flow systems could be designed for the synthesis of this compound itself, followed by in-line functionalization. flinders.edu.au This could involve, for instance, a continuous process for the esterification of 2-methylenepentanedioic acid (itaconic acid) with benzyl (B1604629) alcohol, followed by a subsequent reaction in a downstream module. nih.gov

Potential Flow Chemistry Applications:

Reaction TypeFlow Reactor SetupAdvantages
EsterificationPacked-bed reactor with a solid acid catalystHigh throughput, easy catalyst separation, and continuous production.
Michael AdditionMicroreactor with efficient mixingPrecise control of reaction time and temperature, rapid optimization. d-nb.info
PolymerizationTubular reactorControl over polymer chain length and dispersity.
HydrogenationReactor with an immobilized catalyst (e.g., Pd/C)Safe handling of hydrogen gas, high catalyst efficiency.

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery of new derivatives and reaction conditions for this compound. These systems can perform numerous experiments in a high-throughput manner, rapidly screening catalysts, solvents, and other reaction parameters.

Exploration of Bio-Inspired Catalysis for its Transformations

Nature provides a vast blueprint for highly selective and efficient catalysis through enzymes. lon.ac.uk The field of bio-inspired catalysis seeks to mimic these natural systems to develop novel and sustainable chemical transformations. acs.orgbeilstein-journals.org For this compound, this research direction could lead to environmentally friendly methods for its synthesis and modification.

A key area of exploration would be the use of enzymes or enzyme mimics for the stereoselective transformation of the double bond. For instance, enzymes such as ene-reductases could be employed for the asymmetric hydrogenation of the carbon-carbon double bond. Furthermore, the structurally related itaconic acid is a product of natural metabolic pathways, suggesting that enzymes capable of acting on this scaffold could be adapted for transformations of its derivatives. google.comresearchgate.netnih.govdntb.gov.ua

Potential Bio-Inspired Catalytic Approaches:

Biocatalyst/MimicTransformationPotential Benefit
Ene-reductasesAsymmetric reduction of the C=C bondAccess to chiral saturated pentanedioate (B1230348) derivatives.
LipasesEnantioselective hydrolysis of one of the ester groupsProduction of chiral monoesters.
Artificial MetalloenzymesVarious transformations (e.g., epoxidation, dihydroxylation)Combining the selectivity of enzymes with the reactivity of metal catalysts. acs.org
DNA-based catalystsAsymmetric Michael additionsUse of a chiral scaffold to induce stereoselectivity.

The development of these bio-inspired methods would not only offer a green alternative to traditional chemical catalysis but also open up new possibilities for creating complex and functionalized molecules from this compound.

Computational Design of Novel Reactions and Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and molecules. youtube.com For this compound, computational studies can provide valuable insights and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of various potential reactions, such as cycloadditions, radical additions, and transition-metal-catalyzed cross-coupling reactions involving the double bond. This can help in identifying the most promising reaction pathways and in designing catalysts that can lower the activation barriers for these transformations.

Areas for Computational Investigation:

Computational MethodResearch FocusDesired Outcome
Density Functional Theory (DFT)Mechanistic studies of cycloaddition reactions (e.g., Diels-Alder)Prediction of stereochemical outcomes and identification of optimal catalysts.
Molecular Dynamics (MD)Simulation of the compound's behavior in different solvent environmentsUnderstanding solubility and conformational preferences to optimize reaction conditions.
Quantitative Structure-Activity Relationship (QSAR)Design of derivatives with specific properties (e.g., for polymer applications)Identification of structural motifs that lead to desired material characteristics.
Catalyst Design SoftwareIn-silico screening of chiral ligands for asymmetric catalysisRational selection of the most promising catalysts for experimental validation. cuny.edu

By leveraging the power of computational chemistry, researchers can accelerate the discovery of novel reactions and derivatives of this compound, while also gaining a deeper fundamental understanding of its chemical reactivity. This synergy between computational and experimental chemistry will be crucial in unlocking the full potential of this versatile compound.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₂O₄
Boiling Point95–98°C (lit.), 190.2°C (calc.)
Density1.059–1.1 g/cm³
Refractive Index1.433

Q. Table 2: Common Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation StrategySource
DibenzylRadical couplingAdd HI inhibitors, lower temperature
HydrolysisEster cleavage (moisture)Use anhydrous conditions

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Reactant of Route 1
Dibenzyl 2-methylenepentanedioate
Reactant of Route 2
Reactant of Route 2
Dibenzyl 2-methylenepentanedioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.